molecular formula C10H12N2O3S B2956890 1-propyl-1H-benzimidazole-2-sulfonic acid CAS No. 300707-15-7

1-propyl-1H-benzimidazole-2-sulfonic acid

Cat. No. B2956890
M. Wt: 240.28
InChI Key: FWKRDYUGOORJQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-propyl-1H-benzimidazole-2-sulfonic acid” is a chemical compound with the molecular formula C10H12N2O3S and a molecular weight of 240.28 . It is a solid substance and is often used in proteomics research .


Molecular Structure Analysis

The InChI code for “1-propyl-1H-benzimidazole-2-sulfonic acid” is 1S/C10H12N2O3S/c1-2-7-12-9-6-4-3-5-8 (9)11-10 (12)16 (13,14)15/h3-6H,2,7H2,1H3, (H,13,14,15) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1-propyl-1H-benzimidazole-2-sulfonic acid” is a solid substance . It has a molecular weight of 240.28 .

Scientific Research Applications

Chemistry and Properties of Benzimidazole Derivatives

Benzimidazole derivatives, including "1-propyl-1H-benzimidazole-2-sulfonic acid," are known for their remarkable variability in chemistry and properties. These compounds have been investigated for their preparation procedures, properties, and complex formation capabilities. Studies have revealed that benzimidazole derivatives exhibit a range of important properties such as spectroscopic characteristics, structural diversity, magnetic properties, and biological as well as electrochemical activity. The review by Boča et al. (2011) highlights the extensive applications and potential research interests in the chemistry of benzimidazole compounds, suggesting areas for future investigations into unknown analogues (Boča, Jameson, & Linert, 2011).

Antioxidant Capacity and Biological Activity

Benzimidazole sulfonamides and their derivatives have been assessed for their antioxidant capacity and biological activity. The radical cation-based assays, like the ABTS assay, have been used to elucidate the antioxidant capacity of these compounds. The review by Ilyasov et al. (2020) discusses the reaction pathways and specific reactions, such as coupling, that may contribute to the total antioxidant capacity of benzimidazole sulfonamides, highlighting the need for further studies to understand their specific roles and effectiveness (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Pharmacological Applications

Research on benzimidazole derivatives has also focused on their therapeutic potential, particularly as anticancer agents. These compounds have been designed to interact through various mechanisms such as DNA intercalation, inhibition of enzymes and proteins critical to cancer cell proliferation, and disruption of cellular structures like microtubules. Reviews by Akhtar et al. (2019) and others have discussed the synthesis strategies and structure-activity relationships (SAR) that guide the development of benzimidazole derivatives with enhanced anticancer properties. The potential of these compounds in cancer therapy underscores the importance of the benzimidazole scaffold in medicinal chemistry (Akhtar, Yar, Sharma, Khan, Ali, Haider, & Pathak, 2019).

properties

IUPAC Name

1-propylbenzimidazole-2-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)16(13,14)15/h3-6H,2,7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKRDYUGOORJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809766
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-propyl-1H-benzimidazole-2-sulfonic acid

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